Product packaging for Diethyl 2-(3,4-dimethylbenzyl)malonate(Cat. No.:CAS No. 289902-87-0)

Diethyl 2-(3,4-dimethylbenzyl)malonate

Cat. No.: B1627000
CAS No.: 289902-87-0
M. Wt: 278.34 g/mol
InChI Key: LYGVZJCEQZMAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2-(3,4-dimethylbenzyl)malonate (CAS 289902-87-0) is a high-purity chemical building block essential for advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol, belongs to a class of malonic ester derivatives renowned for their versatility as reagents . Malonic esters are characterized by a central methylene group flanked by two electron-withdrawing carbonyl groups, which allows for the ready formation of a stabilized carbanion . This reactive intermediate is a pivotal precursor in a wide array of chemical transformations, including alkylation and nucleophilic addition reactions, making it invaluable for the construction of complex molecular architectures . In research and development, this specific benzylmalonate derivative serves as a key synthetic intermediate for the preparation of pharmacologically active molecules and specialized chemical scaffolds . Compounds of this class are frequently employed in cyclization and cyclocondensation reactions with dinucleophiles to access heterocyclic systems, which are common core structures in many bioactive compounds and functional materials . Furthermore, its structural relatives are investigated as sensitive probes for detecting biologically relevant species, such as hypochlorous acid, highlighting the utility of malonate-based compounds in biochemical and diagnostic applications . As a standardized material, it is supplied with guaranteed purity and consistency. For its safe handling, please refer to the associated Safety Data Sheet. This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B1627000 Diethyl 2-(3,4-dimethylbenzyl)malonate CAS No. 289902-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(3,4-dimethylphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-19-15(17)14(16(18)20-6-2)10-13-8-7-11(3)12(4)9-13/h7-9,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGVZJCEQZMAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593468
Record name Diethyl [(3,4-dimethylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289902-87-0
Record name Diethyl [(3,4-dimethylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 3,4 Dimethylbenzyl Malonate and Its Congeners

Alternative Synthetic Routes and Precursors

The synthesis of Diethyl 2-(3,4-dimethylbenzyl)malonate can be approached from several angles, utilizing different starting materials and reaction designs to optimize yield, purity, and efficiency. These routes include the functionalization of malonic acid derivatives, convergent strategies that assemble key fragments, and complex multi-component reactions.

Approaches from Malonic Acid Derivatives and Their Functionalization

The most classic and widely utilized method for synthesizing substituted malonic esters is the malonic ester synthesis. wikipedia.org This pathway leverages the acidity of the α-carbon in diethyl malonate, which is positioned between two electron-withdrawing carbonyl groups. wikipedia.org

The core of this approach involves two main steps:

Deprotonation: Diethyl malonate is treated with a suitable base to form a stabilized carbanion, known as an enolate. guidechem.com Sodium ethoxide is a commonly used base for this purpose, as it prevents transesterification by matching the ester's alcoholate. wikipedia.org The resulting sodium salt of diethyl malonate is a potent nucleophile.

Alkylation: The enolate is then subjected to nucleophilic substitution with an appropriate alkylating agent. For the synthesis of the target compound, this would be a 3,4-dimethylbenzyl halide, such as 3,4-dimethylbenzyl chloride or bromide. The carbanion attacks the benzylic carbon of the halide, displacing the halogen and forming the desired C-C bond.

The primary precursor, diethyl malonate, can itself be prepared through various methods. A common laboratory-scale synthesis is the Fischer esterification of malonic acid with excess ethanol, catalyzed by a strong acid like concentrated sulfuric acid. quora.comyoutube.com This reaction involves heating the mixture to drive the equilibrium towards the formation of the diester. youtube.comyoutube.com

Table 1: Key Reactions in the Malonic Ester Synthesis Pathway

StepReaction TypeReactantsKey ProductReference
1Acid-Base Reaction (Deprotonation)Diethyl malonate, Sodium ethoxideDiethyl malonate enolate (sodiomalonic ester) wikipedia.orgguidechem.com
2Nucleophilic Substitution (Alkylation)Diethyl malonate enolate, 3,4-Dimethylbenzyl halideThis compound wikipedia.orguobabylon.edu.iq
Precursor SynthesisFischer EsterificationMalonic acid, Ethanol, Sulfuric acid (catalyst)Diethyl malonate quora.comyoutube.com

Convergent Synthesis Strategies Involving Substituted Aromatic Precursors

In the context of this compound, a convergent strategy involves the independent synthesis of the substituted aromatic precursor (the 3,4-dimethylbenzyl moiety) and the malonate nucleophile, followed by their coupling. nih.gov

A primary example of this strategy is the reaction between a 3,4-dimethylbenzyl halide and the pre-formed sodium salt of diethyl malonate. This is fundamentally an application of the malonic ester synthesis but viewed from a strategic planning perspective that emphasizes the separate preparation of the two key components. sci-hub.se

More advanced convergent methods could involve transition-metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed arylation reactions have been developed to couple aryl iodides with diethyl malonate. acs.org While this would form an aryl-malonate rather than a benzyl-malonate, modifications of this chemistry could be envisioned. A more relevant approach is outlined in a patent for a similar compound, which involves the reaction of a diazonium salt, derived from a substituted aniline, with diethyl malonate under alkaline conditions. google.com

Convergent Approach via Diazonium Salt:

Diazotization: 3,4-Dimethylaniline would be reacted with a diazotizing agent (e.g., isoamyl nitrite (B80452) in the presence of a copper catalyst) to form the corresponding diazonium salt. google.com

Coupling: The resulting diazonium salt is then reacted with diethyl malonate under alkaline conditions to yield the target compound. google.com This method offers an alternative to the use of benzyl (B1604629) halides.

Multi-Component Reactions Incorporating the Malonate Moiety

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied to its congeners. For example, diethyl malonate is a common component in various MCRs, often acting as a key nucleophile. beilstein-journals.org A well-known example is the Knoevenagel condensation, which can be the initial step in a domino reaction sequence. This typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like diethyl malonate. guidechem.com

A hypothetical MCR for a related structure could involve:

3,4-Dimethylbenzaldehyde (B1206508)

Diethyl malonate

A nucleophile (e.g., an amine or thiol)

Such a reaction, potentially under microwave irradiation, could lead to complex heterocyclic structures or highly functionalized acyclic compounds in a single step. beilstein-journals.org For instance, a four-component domino reaction involving an acyclic 1,3-diketone, an amine, diethyl malonate, and triethyl orthoformate has been reported for the synthesis of complex heterocyclic systems. beilstein-journals.org

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts, as well as phase transfer systems, play crucial roles in facilitating the key bond-forming steps.

Role of Homogeneous and Heterogeneous Catalysts

The choice between a homogeneous and heterogeneous catalyst depends on the specific synthetic route and desired process conditions, such as reaction temperature, solvent, and scalability. sigmaaldrich.com

Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically a liquid phase. sigmaaldrich.com In the context of malonic ester synthesis, the most common "catalyst" is actually a stoichiometric base like sodium ethoxide (NaOEt), which is consumed in the reaction to generate the malonate enolate. wikipedia.org

Transition metal complexes are another class of homogeneous catalysts used in related C-C bond formations. For example:

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions. researchgate.net A preparation method for diethyl malonate itself uses a palladium chloride complex as a catalyst for the carbonylation of ethyl chloroacetate. google.com

Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI), are effective catalysts for the arylation of diethyl malonate with aryl iodides, often used with a ligand like 2-phenylphenol. acs.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. sigmaaldrich.com Their primary advantage is ease of separation from the reaction mixture and potential for recyclability. researchgate.net

Modified Zirconia: Sulfated zirconia (SZ) has been shown to be an effective solid acid catalyst for the transesterification of diethyl malonate with benzyl alcohol. researchgate.net This type of catalyst could be relevant for preparing different esters of 2-(3,4-dimethylbenzyl)malonic acid.

Supported Metal Catalysts: Metals like palladium or copper supported on materials such as activated carbon, zeolites, or metal oxides can catalyze C-C bond formation reactions. sigmaaldrich.comresearchgate.net For instance, copper oxide nanoparticles on zeolite-Y have been used for cross-aldol condensation reactions. researchgate.net

Application of Phase Transfer Catalysts for Interfacial Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.orgbiomedres.us This is particularly useful for the alkylation of diethyl malonate, where an inorganic base (like solid potassium carbonate) and an organic substrate (3,4-dimethylbenzyl halide in an organic solvent) are used. rsc.org

The PTC mechanism involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an anion (the malonate enolate) from the solid or aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org

Advantages of PTC in this synthesis include:

Milder reaction conditions.

Elimination of the need for strong, moisture-sensitive bases like sodium ethoxide.

Use of inexpensive bases like potassium carbonate.

Improved selectivity for C-monoalkylation compared to some other methods. rsc.org

Common phase-transfer catalysts for malonate alkylation include:

Tetraalkylammonium salts (e.g., tetrabutylammonium (B224687) bromide, TBAB). google.com

Tetraalkylphosphonium salts. google.com

Crown ethers (e.g., 18-crown-6). google.comresearchgate.net

Chiral phase-transfer catalysts for asymmetric synthesis, which can produce enantiomerically enriched products. frontiersin.orgnih.gov

Table 2: Comparison of Catalytic Systems for Malonate Alkylation

Catalyst TypeExample(s)PhaseKey AdvantagesReference
Homogeneous BaseSodium Ethoxide (NaOEt)LiquidClassic, well-understood reactivity. wikipedia.org
Homogeneous Metal ComplexCuI / 2-phenylphenolLiquidEnables arylation reactions under mild conditions. acs.org
Heterogeneous Solid AcidSulfated Zirconia (SZ)SolidReusable, easy to separate; useful for transesterification. researchgate.net
Phase Transfer Catalyst (PTC)Tetrabutylammonium Bromide (TBAB), 18-crown-6Liquid/SolidMild conditions, uses simple bases, high selectivity. rsc.orggoogle.com

Enantioselective Catalysis in the Synthesis of Chiral Malonate Derivatives

The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry. For compounds like this compound, where the benzylic carbon can be a stereocenter, several catalytic strategies have been developed for the asymmetric synthesis of its parent structures and analogs.

One prominent method is the Iridium-catalyzed asymmetric allylic alkylation . This technique has proven effective for the formation of all-carbon quaternary stereocenters in malonate derivatives. nih.govorganic-chemistry.org In these reactions, a prochiral malonate nucleophile attacks an allylic electrophile in the presence of a chiral iridium catalyst. Studies have shown that a range of trisubstituted allylic electrophiles can be used, affording products in high yields (up to 93%) and excellent enantiomeric excess (up to 97% ee). nih.gov While not specifically demonstrated for the 3,4-dimethylbenzyl group, the broad substrate scope suggests its potential applicability.

Nickel-catalyzed desymmetrization of malonate esters represents another powerful approach. nih.govd-nb.inforesearchgate.net This method involves the reaction of alkynyl malonate esters with arylboronic acids, catalyzed by a chiral phosphinooxazoline/nickel complex. nih.govd-nb.inforesearchgate.net The reaction proceeds through an arylative cyclization, which is enabled by the reversible E/Z isomerization of an alkenylnickel species, to produce chiral cyclopent-2-enones with high enantioselectivity. nih.govd-nb.inforesearchgate.net

Phase-transfer catalysis (PTC) offers a practical and efficient method for the enantioselective α-alkylation of malonates. frontiersin.orgnih.gov This technique typically involves the use of a chiral quaternary ammonium salt, such as those derived from cinchona alkaloids, to facilitate the transfer of the malonate enolate from an aqueous phase to an organic phase where it reacts with an alkylating agent. usm.edursc.org Research on the α-alkylation of various substituted tert-butyl malonates has demonstrated high chemical yields (up to 99%) and enantioselectivities (up to 98% ee) for the synthesis of chiral α,α-dialkylmalonates. frontiersin.orgnih.gov The benzylation of malonates under PTC conditions has been shown to be effective, suggesting this method could be adapted for the synthesis of chiral this compound. frontiersin.org

Catalytic SystemSubstrate ExampleProduct TypeYield (%)ee (%)Reference
Iridium/Chiral LigandDiethyl malonate & Allylic acetateβ-quaternary 1,3-dicarbonylup to 93up to 97 nih.gov
Nickel/Chiral LigandAlkynyl malonate & Arylboronic acidChiral cyclopent-2-enone46-9877-94 nih.govd-nb.inforesearchgate.net
Phase-Transfer CatalystDiphenylmethyl-tert-butyl α-alkylmalonate & Benzyl bromideα-methyl-α-benzylmalonate90-9991-99 frontiersin.org
Phase-Transfer Catalyst2,2-diphenylethyl tert-butyl α-methylmalonate & Benzyl bromideα-methyl-α-benzylmalonateup to 99up to 98 nih.gov

Table 1: Overview of Enantioselective Catalytic Methods for Malonate Derivatives

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency.

The use of microwave irradiation in combination with phase-transfer catalysis has been explored for the benzylation of diethyl malonate, which can potentially reduce reaction times and energy consumption. researchgate.net While not strictly solvent-free, the use of greener solvents is a key aspect of sustainable chemistry. nih.gov The development of metal-free photochemical systems also presents a promising avenue for greener synthesis.

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The classical malonic ester synthesis, which involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation, can have a lower atom economy due to the loss of one of the ester groups and the use of stoichiometric bases and acids. More direct synthetic routes that minimize the number of steps and the use of auxiliary reagents are therefore desirable.

Biocatalysis offers a powerful tool for the synthesis of chiral compounds under mild and environmentally friendly conditions. nih.gov Enzymes, such as lipases, have been used for the kinetic resolution of racemic malonate derivatives. While direct biocatalytic routes to this compound are not yet established, the broader field of biocatalysis for the synthesis of chiral building blocks is rapidly advancing.

Considerations for Industrial Scale Production of this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, safety, and cost-effectiveness.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Continuous flow chemistry is a key enabling technology in this area. For the synthesis of malonate derivatives, continuous flow reactors can offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and the potential for safer handling of reactive intermediates. While specific continuous flow processes for this compound have not been detailed in the literature, the synthesis of other fine chemicals has successfully utilized this technology, suggesting its potential applicability.

Economic Viability and Raw Material Sourcing

The synthesis is generally considered economically feasible for laboratory and potential industrial-scale production due to the use of readily available precursors. The target compound, this compound, is commercially available from various chemical suppliers, indicating that established and economically viable synthetic pathways exist. bldpharm.comchemscene.com

Raw Material Analysis

The primary raw materials required for the synthesis of this compound are Diethyl Malonate (DEM) and 3,4-Dimethylbenzyl chloride.

Diethyl Malonate (DEM): As a foundational reagent in organic synthesis, diethyl malonate is produced on an industrial scale and is widely available from numerous chemical suppliers. triangulumchemicals.inindiamart.comnih.gov Its classification as a commodity chemical ensures a relatively low and stable cost, contributing significantly to the economic feasibility of the synthesis. It is considered a key syntheses material intermediate. triangulumchemicals.in The production and use patterns of diethyl malonate are comparable to similar esters like dimethyl malonate. oecd.org

3,4-Dimethylbenzyl Chloride: This substituted benzyl halide is the key alkylating agent required to introduce the 3,4-dimethylbenzyl moiety. It is commercially available as a synthetic intermediate from several chemical building block providers. tcichemicals.combiosynth.comnih.gov While more specialized than diethyl malonate, its availability precludes the need for in-house synthesis from more fundamental precursors like 3,4-dimethylbenzaldehyde or o-xylene, which simplifies the manufacturing process and improves economic predictability. The compound is listed as an intermediate in the synthesis of other chemicals. biosynth.com

Cost Structure and Sourcing

The primary cost drivers for the production of this compound are the two key reactants. The table below provides an illustrative overview of raw material pricing based on publicly available data from chemical suppliers. Prices can vary based on purity, quantity, and supplier.

The synthesis of congeners, such as other substituted benzylmalonates, follows the same economic principles. The primary determinant of cost for any specific congener will be the price and availability of the corresponding substituted benzyl halide. Syntheses involving primary and benzylic halides are generally efficient. organicchemistrytutor.com The flexibility and scalability of this synthetic approach allow for the production of a diverse library of substituted benzylmalonates, with the economic viability of each being directly assessable based on the cost of the requisite halide. nih.govacs.org

Mentioned Compounds

Reaction Mechanisms and Advanced Transformations of Diethyl 2 3,4 Dimethylbenzyl Malonate

Enolate Chemistry and Reactivity Profiles

The reactivity of diethyl 2-(3,4-dimethylbenzyl)malonate is fundamentally governed by the chemistry of its enolate form. The presence of two ester groups significantly influences the acidity of the alpha-hydrogen and dictates the nucleophilic character of the resulting anion.

Acidity of Alpha-Hydrogens and Resonance Stabilization of Enolates

The synthesis of the title compound begins with diethyl malonate, which possesses a methylene (B1212753) group (-CH₂-) flanked by two carbonyl groups. The hydrogen atoms of this methylene group exhibit notable acidity (pKa ≈ 13 in DMSO) compared to hydrogens on a typical alkane (pKa ≈ 50). libretexts.orglibretexts.org This enhanced acidity is due to the inductive electron-withdrawing effect of the two adjacent ester functionalities and, more importantly, the resonance stabilization of the conjugate base, the enolate anion, that forms upon deprotonation. libretexts.orgfiveable.me

When a base, such as sodium ethoxide, removes an alpha-hydrogen from diethyl malonate, the resulting negative charge on the alpha-carbon is delocalized onto the oxygen atoms of both carbonyl groups. jove.comwikipedia.org This delocalization can be represented by three main resonance structures, which demonstrates how the negative charge is shared between the central carbon and the two oxygen atoms, thereby stabilizing the enolate. libretexts.orgjove.comchempedia.info

For this compound, one of the acidic hydrogens of the parent diethyl malonate has been replaced by the 3,4-dimethylbenzyl group. The remaining single hydrogen on the α-carbon is also acidic and can be removed by a strong base to form a substituted enolate. This allows for further functionalization, a process known as dialkylation. wikipedia.org

Table 1: Comparison of pKa Values for Selected Carbon Acids

Compound pKa (approx. in DMSO) Key Features
Ethane ~60 Simple alkane, no charge stabilization. libretexts.org
Acetone ~26.5 α-hydrogen stabilized by one carbonyl group.
Diethyl Malonate ~13 α-hydrogen stabilized by two ester groups. reddit.com
2,4-Pentanedione ~9 α-hydrogen stabilized by two ketone groups. libretexts.org

This table illustrates the significant increase in acidity of the α-hydrogen in malonic esters due to the dual carbonyl groups.

Nucleophilic Reactivity of the Malonate Anion in Carbon-Carbon Bond Formation

The resonance-stabilized enolate derived from diethyl malonate is an excellent carbon nucleophile. vaia.com This nucleophilicity is central to the malonic ester synthesis, a classic method for preparing carboxylic acids. wikipedia.org The synthesis of this compound itself is a prime example of this reactivity. The process involves two key steps:

Enolate Formation: Diethyl malonate is treated with a suitable base, typically sodium ethoxide (NaOEt) in ethanol, to generate the nucleophilic enolate anion. libretexts.orglibretexts.org

Alkylation: The enolate anion then attacks an electrophilic carbon, such as the benzylic carbon in 3,4-dimethylbenzyl halide (e.g., bromide or chloride), via a bimolecular nucleophilic substitution (S_N2) mechanism. fiveable.mejove.com This step forms the new carbon-carbon bond, yielding this compound. libretexts.org

The resulting product, this compound, can itself be deprotonated to form a new enolate, which can then participate in a second alkylation reaction, leading to a disubstituted malonic ester. wikipedia.org The malonate enolate is a versatile nucleophile, reacting not only with alkyl halides but also with other electrophiles like epoxides and α,β-unsaturated carbonyl systems in Michael additions. vaia.commdpi.com

Hydrolysis and Decarboxylation Pathways

Following its synthesis and potential further alkylation, this compound can undergo hydrolysis and decarboxylation to yield a substituted acetic acid, which is often the ultimate goal of the malonic ester synthesis.

Mechanisms of Ester Hydrolysis under Acidic and Basic Conditions

The conversion of the diester to the corresponding dicarboxylic acid can be achieved through either acidic or basic hydrolysis. jove.com

Basic Hydrolysis (Saponification): This is a two-step process. First, the ester is treated with an aqueous base, such as sodium hydroxide (B78521) (NaOH), and heat. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of each ester group in an irreversible process that yields the disodium (B8443419) salt of 2-(3,4-dimethylbenzyl)malonic acid and ethanol. libretexts.orglibretexts.org Subsequent treatment with a strong acid (e.g., HCl) protonates the dicarboxylate to give the neutral dicarboxylic acid. pearson.com

Acidic Hydrolysis: This is a reversible equilibrium process. The ester is heated with an aqueous acid solution (e.g., H₂SO₄ or HCl). The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com While effective, this method can sometimes be slower than basic hydrolysis. In some cases, such as with sterically hindered or electron-deficient substrates like diethyl 2-(perfluorophenyl)malonate, hydrolysis can be challenging and require harsh conditions, which may also promote premature decarboxylation. nih.govbeilstein-journals.org

Regioselective Decarboxylation in Malonic Acid Derivatives

The product of hydrolysis, 2-(3,4-dimethylbenzyl)malonic acid, is a β-dicarboxylic acid. A key characteristic of such compounds is their propensity to undergo decarboxylation upon heating. jove.comjove.com The mechanism proceeds through a cyclic, six-membered transition state where the carbonyl oxygen of one carboxyl group abstracts the proton from the other. jove.comjove.com This concerted process leads to the elimination of carbon dioxide and the formation of an enol intermediate. The enol then rapidly tautomerizes to the more stable final product, 3-(3,4-dimethylphenyl)propanoic acid. libretexts.orgjove.com

This decarboxylation is regioselective in that only one of the two carboxyl groups is lost. This transformation is a crucial final step in the malonic ester synthesis, effectively converting the starting alkyl halide (in this case, 3,4-dimethylbenzyl halide) into a carboxylic acid that is elongated by two carbon atoms. jove.com

Advanced Reaction Types Involving this compound

Beyond the standard alkylation-hydrolysis-decarboxylation sequence, this compound and its parent enolate can participate in a variety of more advanced transformations.

Table 2: Overview of Reactions

Reaction Type Reagents/Conditions Product Type
Michael Addition α,β-Unsaturated Ketone, Base (e.g., NaOEt) 1,5-Dicarbonyl Compound
Cyclocondensation Urea (B33335), Strong Base Barbituric Acid Derivative
Copper-Catalyzed Arylation Aryl Halide, Cu(I) salt, Ligand, Base Diaryl Malonate Derivative
Nitrosation/Reduction NaNO₂, Acetic Acid; then H₂, Pd/C Aminomalonate Derivative

| Photoredox Hydrodecarboxylation | Photoredox Catalyst, H-atom source | Hydrodecarboxylated Alkane |

Michael Addition: The enolate derived from malonic esters can act as a soft nucleophile in a 1,4-conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. chempedia.infomdpi.com This provides a powerful method for forming 1,5-dicarbonyl compounds.

Cyclocondensation Reactions: Substituted diethyl malonates are key building blocks for the synthesis of various six-membered heterocyclic compounds. For example, condensation with urea in the presence of a strong base is the classic synthesis for barbiturates. nih.govmdpi.com

Modern Coupling Reactions: While the S_N2 reaction is traditional, modern cross-coupling methods can also be employed. For instance, copper-catalyzed α-arylation of diethyl malonate with aryl halides under microwave irradiation has been developed as an efficient protocol. researchgate.net

Synthesis of Amino Acids: Diethyl malonate can be converted to diethyl aminomalonate through nitrosation followed by catalytic hydrogenation. wikipedia.org This aminomalonate can then be alkylated and subsequently hydrolyzed and decarboxylated to produce various α-amino acids.

Photoredox Decarboxylation: Advanced methods using photoredox catalysis can achieve the direct double decarboxylation of malonic acid derivatives, offering an alternative to the traditional thermal method. nih.govorganic-chemistry.org

These varied reaction pathways underscore the synthetic utility of this compound as an intermediate in organic chemistry.

Michael Addition Reactions as a Versatile Synthetic Tool

The Michael addition, or conjugate addition, is a cornerstone reaction for C-C bond formation. mdpi.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. spcmc.ac.in Diethyl malonate is a classic Michael donor due to the acidity of the α-hydrogen, which is flanked by two electron-withdrawing ester groups, facilitating the formation of a resonance-stabilized enolate. spcmc.ac.inlibretexts.org

For this compound, the single remaining α-hydrogen is similarly acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then attack a variety of Michael acceptors. The 3,4-dimethylbenzyl substituent, being sterically bulky, will influence the stereochemical outcome of the reaction, particularly in asymmetric synthesis.

The general mechanism involves:

Deprotonation of the α-carbon of this compound to form a carbanion.

Nucleophilic attack of the carbanion on the β-carbon of an α,β-unsaturated compound. spcmc.ac.in

Protonation of the resulting enolate to yield the final 1,4-addition product.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael additions involving diethyl malonate. metu.edu.trmetu.edu.tr Bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the malonate nucleophile and the electrophilic acceptor, controlling the stereochemistry of the newly formed chiral centers. metu.edu.trrsc.org It is expected that this compound would be a suitable substrate for such catalytic systems.

Table 1: Examples of Michael Addition Reactions with Diethyl Malonate and Related Compounds This table presents findings from related compounds to illustrate the expected reactivity.

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeYieldEnantiomeric Excess (ee)Reference
Diethyl malonatetrans-β-Nitrostyrene2-aminoDMAP/urea organocatalyst, Toluene, rtγ-Nitro ester95%94% metu.edu.trmetu.edu.tr
Diethyl malonateChalconesCinchona alkaloid-derived thiourea1,5-Dicarbonyl compoundHighHigh rsc.org
Diethyl malonateMesityl OxideSodium Ethoxide1,5-Diketone precursorN/AN/A spcmc.ac.in

Condensation and Cyclocondensation Reactions for Heterocyclic Ring Formation

Substituted malonic esters are versatile building blocks for the synthesis of a wide array of heterocyclic compounds through condensation and cyclocondensation reactions. nih.gov These reactions typically involve the reaction of the malonate with a dinucleophile, leading to the formation of a new ring system. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base like an amine or its salt. organicreactions.orgamazonaws.com While this compound itself cannot undergo a typical Knoevenagel condensation as it lacks the requisite two α-hydrogens for the subsequent elimination step, its precursor, diethyl malonate, readily reacts with 3,4-dimethylbenzaldehyde (B1206508) to form an intermediate that could then be benzylated. Alternatively, the Knoevenagel condensation product of diethyl malonate and an aldehyde, a benzylidene malonate, is a key intermediate in many syntheses. nih.govresearchgate.net

Synthesis of Barbiturates: A prominent application of 2-substituted diethyl malonates is the synthesis of barbiturates, a class of compounds with significant pharmacological activity. mdpi.com The reaction involves the cyclocondensation of a substituted diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide. libretexts.orgcdnsciencepub.com

In this context, this compound would react with urea to form 5-(3,4-dimethylbenzyl)barbituric acid. The mechanism proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonate's ester groups, with the concomitant elimination of two molecules of ethanol. libretexts.org

Table 2: Heterocyclic Synthesis from Substituted Diethyl Malonates This table presents findings from related compounds to illustrate the expected reactivity.

Malonate DerivativeCo-reactantProduct ClassConditionsReference
Diethyl 2-alkylmalonatesUrea5-Alkylbarbituric acidsSodium ethoxide, ethanol, reflux libretexts.orgcdnsciencepub.com
Diethyl 2-benzylmalonate2-AminobenzimidazolePyrimido[1,2-a]benzimidazol-2-oneN/A chemicalbook.com
Diethyl malonate2-AminopyridinePyrido[1,2-a]pyrimidine-2,4-dioneHigh temperature or base catalysis nih.gov
Diethyl 2-arylmalonatesThioureaThiobarbituratesManganese(III) acetate nih.gov

Substitution Reactions at the Ester Groups and Benzyl (B1604629) Moiety

The functional groups of this compound offer several sites for substitution reactions.

Reactions at the Ester Groups: Like other esters, the two ethyl ester groups can undergo nucleophilic acyl substitution. wikipedia.org

Hydrolysis: Treatment with aqueous acid or base (saponification) will hydrolyze the esters to the corresponding dicarboxylic acid, 2-(3,4-dimethylbenzyl)malonic acid. Subsequent heating typically leads to decarboxylation, yielding 3-(3,4-dimethylphenyl)propanoic acid. pearson.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl groups with other alkyl groups, forming a different malonic ester. This is generally avoided unless desired, by using a base with the same alkoxide as the ester (e.g., sodium ethoxide with a diethyl ester). libretexts.org

Reactions at the Benzyl Moiety: The benzyl group also presents opportunities for substitution.

Aromatic Substitution: The xylene ring, being electron-rich due to the two methyl groups, is activated towards electrophilic aromatic substitution (e.g., nitration, halogenation). The incoming electrophile would be directed to the positions ortho and para relative to the activating methyl groups.

Benzylic Position: While the benzylic carbon is already substituted with the malonate group, reactions involving cleavage of this bond or further functionalization are less common but conceivable under specific conditions, such as reductive or oxidative cleavage.

Mechanistic Investigations of Related Diethyl Malonate Reactions

Mechanistic studies on diethyl malonate and its derivatives provide a fundamental understanding of their reactivity, which is applicable to this compound.

Photoreduction Mechanisms and Electron Transfer Processes

The photoreduction of related compounds, such as diethyl benzylidene malonates, has been investigated. rsc.org These studies show that the carbon-carbon double bond can be reduced photochemically using NAD(P)H models. The proposed mechanism involves a sequential electron-hydrogen atom transfer from the NAD(P)H model to the substrate within the solvent cage. rsc.org The rate of this photoreduction is enhanced by electron-withdrawing substituents on the benzene (B151609) ring. rsc.org

For a saturated compound like this compound, direct photoreduction is less typical. However, it could participate in photocatalytic reactions. For instance, related malonic acids can undergo hydrodecarboxylation via photoredox catalysis, where single electron transfer from a photo-excited catalyst initiates the reaction cascade. Such processes could potentially cleave the malonate group or induce other transformations. researchgate.net

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents play a critical role in the kinetics and selectivity of reactions involving malonic esters.

Electronic Effects: The electronic nature of the substituent on the benzyl ring influences the acidity of the α-proton and the nucleophilicity of the resulting enolate. For this compound, the two methyl groups on the benzene ring are electron-donating. This slightly reduces the acidity of the α-proton compared to an unsubstituted benzyl group. In reactions where the malonate acts as a nucleophile, the electron-donating groups may slightly decrease the reaction rate. Conversely, in reactions like the oxidation of benzyl halides, electron-donating groups have been shown to enhance the reaction rate. asianpubs.org In the photoreduction of diethyl benzylidene malonates, electron-withdrawing groups on the benzene ring were found to enhance the reduction of the C-C double bond. rsc.org

Steric Effects: The 3,4-dimethylbenzyl group is sterically demanding. This bulk can hinder the approach of reactants, slowing down reaction rates compared to less substituted malonates. However, this steric hindrance is a valuable tool in asymmetric synthesis, where it can be exploited to control the facial selectivity of an incoming electrophile, leading to higher enantioselectivity. The hydrolysis of benzyl-substituted malonic acid esters by enzymes like Pig Liver Esterase (PLE) has shown sensitivity to the size of the benzyl substituent, affecting the enantiomeric excess of the product. usm.edu

Tautomerism and Isomerization Pathways

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds with an α-hydrogen. masterorganicchemistry.commasterorganicchemistry.com For a 1,3-dicarbonyl compound like this compound, an equilibrium exists between the diketo form and the enol form.

The equilibrium generally favors the diketo form. masterorganicchemistry.com However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.com Studies on malonic acid have shown that environmental factors, such as relative humidity, can significantly shift the equilibrium, with the enol form becoming more prominent in deliquesced particles. nih.govresearchgate.net While the α-carbon of this compound is substituted, preventing the formation of a fully conjugated enol across the C-C-C backbone, tautomerization involving one of the carbonyl groups is still possible. The enol form is a key nucleophilic intermediate in many acid-catalyzed reactions of carbonyl compounds. masterorganicchemistry.com

Spectroscopic Elucidation and Advanced Characterization Techniques for Diethyl 2 3,4 Dimethylbenzyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Approaches for Elucidating Proton Connectivity and Environments

A ¹H NMR spectrum of Diethyl 2-(3,4-dimethylbenzyl)malonate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, aromatic protons on the dimethylbenzyl group would appear in a specific downfield region, while the protons of the ethyl groups and the benzylic methylene (B1212753) protons would have characteristic chemical shifts. Integration of the signals would provide the relative number of protons of each type, and the splitting patterns (multiplicity) would reveal the connectivity between neighboring protons.

Hypothetical ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic protons
Data not availableData not availableData not availableMalonate CH
Data not availableData not availableData not availableOCH₂ (Ethyl)
Data not availableData not availableData not availableBenzylic CH₂
Data not availableData not availableData not availableAromatic CH₃
Data not availableData not availableData not availableOCH₂CH₃ (Ethyl)

Carbon-13 (¹³C) NMR for Comprehensive Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of these signals would help in assigning the carbonyl carbons of the ester groups, the aromatic carbons, the malonate methine carbon, the benzylic methylene carbon, and the carbons of the ethyl and methyl groups.

Hypothetical ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableC=O (Ester)
Data not availableAromatic C
Data not availableOCH₂ (Ethyl)
Data not availableMalonate CH
Data not availableBenzylic CH₂
Data not availableAromatic CH₃
Data not availableOCH₂CH₃ (Ethyl)

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Characterizing Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural motifs. For this compound, characteristic fragments would likely arise from the loss of ethoxy groups, the entire ester functionalities, and cleavage at the benzylic position.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific structural components, namely the ester groups and the substituted aromatic ring.

The most prominent features in the IR spectrum are the strong absorption bands associated with the carbonyl (C=O) groups of the diethyl ester functions. Malonic esters often exhibit two distinct carbonyl stretching bands. cdnsciencepub.comcdnsciencepub.com This splitting can arise from the symmetric and antisymmetric stretching vibrations of the two carbonyl groups or from the presence of different rotational isomers (conformers). For this compound, these strong bands are typically observed in the region of 1730-1750 cm⁻¹.

Another key feature is the C-O stretching vibrations of the ester groups, which typically appear as strong bands in the 1300-1000 cm⁻¹ region. The spectrum also provides clear evidence of the aromatic ring. The C-H stretching vibrations of the aromatic protons are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzyl (B1604629) and ethyl groups will be observed just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the benzene (B151609) ring usually give rise to one or more moderate bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) can be further confirmed by analyzing the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3100-3000 Weak to Medium Aromatic C-H Stretch
~2980-2850 Medium Aliphatic C-H (CH₂, CH₃) Stretch
~1750-1730 Strong, Doublet Ester C=O Stretch
~1615, ~1500 Medium to Weak Aromatic C=C Stretch
~1470-1440 Medium Aliphatic C-H Bend
~1250-1150 Strong Ester C-O Stretch
~890-800 Strong Aromatic C-H Out-of-plane Bend

Note: The values in this table are approximate and based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore in this compound is the 3,4-dimethyl-substituted benzene ring.

The UV-Vis spectrum of benzene and its alkyl derivatives is typically characterized by two main absorption bands originating from π → π* transitions. up.ac.za The first, more intense band, known as the primary band or E-band, appears around 200-210 nm. The second, less intense band, referred to as the secondary or B-band, is observed around 250-270 nm and often displays fine vibrational structure. up.ac.zaquimicaorganica.org

In this compound, the presence of the alkyl substituents (benzyl and two methyl groups) on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. up.ac.za This red shift is a common effect of alkyl substitution on aromatic chromophores. The B-band, in particular, is sensitive to substitution and would be expected in the 260-280 nm range for this compound, likely with some loss of the fine structure observed in benzene itself. The ester groups are not expected to contribute significantly to the absorption in the near-UV region as their n → π* transitions are typically weak and occur at lower wavelengths.

Analysis of the UV-Vis spectrum is crucial for understanding the electronic structure of the molecule and can be used to confirm the presence of the substituted aromatic system.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Band λmax (nm) (Approximate) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Approximate) Transition Chromophore
E-band ~210-220 7,000 - 10,000 π → π* 3,4-dimethylbenzyl
B-band ~265-275 200 - 500 π → π* 3,4-dimethylbenzyl

Note: These values are estimations based on data for similarly substituted benzene derivatives and are subject to solvent effects. nist.gov

Computational and Theoretical Studies on Diethyl 2 3,4 Dimethylbenzyl Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and predict the ground-state geometry of molecules. For Diethyl 2-(3,4-dimethylbenzyl)malonate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), would provide a detailed understanding of its structural and electronic properties.

The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This compound possesses considerable conformational flexibility due to the rotatable bonds associated with the benzyl (B1604629) group and the two ethyl ester functionalities.

DFT calculations would predict the most stable conformer by systematically exploring the potential energy surface. This involves rotating the key dihedral angles—such as the C-C bond connecting the benzyl group to the malonate core and the C-O bonds of the ester groups—to identify the global energy minimum. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are expected to be in good agreement with experimental data from X-ray crystallography on similar compounds. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: This data is hypothetical, based on typical values for similar molecular structures investigated via DFT.

ParameterBond TypePredicted Value
Bond LengthC-C (aromatic)1.39 Å
C-C (alkyl)1.54 Å
C=O (ester)1.21 Å
C-O (ester)1.36 Å
C-H (aromatic)1.08 Å
C-H (alkyl)1.09 Å
Bond AngleC-C-C (in ring)120.0°
O=C-O (ester)123.0°
C-CH₂-C112.0°

The distribution of electron density within the molecule is crucial for understanding its chemical behavior. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. nih.gov For this compound, the MEP map would show regions of negative potential (in red) localized around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (in blue) would be found around the hydrogen atoms.

Furthermore, Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This quantitative analysis helps in identifying reactive sites. The carbonyl carbons of the ester groups are expected to carry a significant positive charge, making them electrophilic centers, while the alpha-carbon of the malonate is acidic and thus a potential nucleophilic site after deprotonation.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms, MD simulations can explore the accessible conformational space at a given temperature.

For this compound, an MD simulation would reveal the flexibility of the ethyl and benzyl side chains. It would show how the molecule vibrates and rotates, and how it might change its shape in a solution or within a crystal lattice. This is particularly important for understanding how the molecule might interact with a biological receptor or a catalytic surface, as its shape can adapt to fit a binding site. The simulation would track the trajectories of all atoms, providing a movie-like view of the molecule's dynamic nature. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Relation to Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl (xylene) ring, while the LUMO would likely be centered on the carbonyl groups of the diethyl malonate moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govacs.org

Table 2: Predicted Frontier Molecular Orbital Energies Note: This data is hypothetical, based on DFT calculations for analogous aromatic esters.

ParameterEnergy (eV)
HOMO Energy-6.52
LUMO Energy-1.35
HOMO-LUMO Gap (ΔE) 5.17

The relatively large predicted energy gap suggests that this compound is a kinetically stable compound under normal conditions.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org It partitions the crystal space into regions belonging to each molecule, and the surface enclosing this region is the Hirshfeld surface. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts.

For this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds (C-H···O) and van der Waals forces. researchgate.netasianpubs.orgiucr.org The analysis generates 2D fingerprint plots that summarize the intermolecular contacts. It is expected that H···H contacts would constitute the largest percentage of the surface area, followed by O···H/H···O contacts, reflecting the importance of weak hydrogen bonds involving the ester carbonyl oxygen atoms and various C-H groups. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data is hypothetical, based on analyses of similar organic ester crystals.

Contact TypePercentage Contribution
H···H~55%
O···H / H···O~25%
C···H / H···C~15%
Other (C···C, C···O)~5%

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. Diethyl malonate derivatives are key intermediates in many important organic reactions, such as the Knoevenagel condensation. wikipedia.org

A computational study of a reaction involving this compound, for example, its formation via the reaction of 3,4-dimethylbenzyl halide with diethyl malonate, or its subsequent use in a Knoevenagel condensation, would involve locating the transition state structures and calculating the activation energy barriers. acs.orgorganic-chemistry.orgresearchgate.net This would provide a step-by-step understanding of the reaction pathway, identifying the rate-determining step and explaining the observed product selectivity. mdpi.com For instance, in a base-catalyzed reaction, calculations would model the deprotonation of the acidic C-H at the malonate's central carbon, followed by nucleophilic attack on an electrophile.

Transition State Analysis and Activation Energy Determination

The key step in the formation of this compound is the SN2 reaction between the diethyl malonate enolate and 3,4-dimethylbenzyl halide. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the transition state (TS) of such reactions and determining the associated activation energy (Ea).

Transition State Geometry: In the SN2 transition state for the benzylation of the diethyl malonate enolate, the central α-carbon of the malonate is partially bonded to both the incoming benzyl group and the leaving halide. The geometry is typically trigonal bipyramidal around the benzylic carbon of the 3,4-dimethylbenzyl group, with the nucleophilic carbon of the enolate and the leaving halide in apical positions. The bond to the incoming nucleophile is forming while the bond to the leaving group is breaking.

Activation Energy: The activation energy for this step is a critical parameter that dictates the reaction rate. While specific experimental or calculated values for the reaction to form this compound are not readily found, studies on analogous SN2 reactions involving malonate enolates and benzyl halides provide a theoretical framework. The energy barrier is influenced by several factors, including the nature of the solvent, the counter-ion of the enolate, and the specific halide leaving group.

Theoretical calculations on related systems suggest that the activation energy for the alkylation of malonate enolates with primary alkyl halides is generally low, facilitating the reaction under mild conditions. organicchemistrytutor.com For benzyl halides, the activation energy is expected to be comparable or slightly lower due to the stabilization of the transition state by the adjacent phenyl ring.

Table 1: Representative Theoretical Activation Energies for Malonic Ester Alkylation
ReactantsMethodologyCalculated Activation Energy (kcal/mol)
Diethyl malonate enolate + Benzyl bromideDFT (Model System)15 - 20
Diethyl malonate enolate + Ethyl bromideDFT (Model System)18 - 23

Note: The data in the table above is representative and based on computational models of similar reactions, not specific experimental values for this compound.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Thermodynamic and kinetic modeling provides a deeper understanding of the feasibility and course of the reaction leading to this compound.

The initial deprotonation of diethyl malonate is an equilibrium step. The pKa of the α-proton of diethyl malonate is approximately 13, meaning a sufficiently strong base (e.g., sodium ethoxide) is required to generate a significant concentration of the enolate at equilibrium.

The subsequent alkylation step is typically highly exothermic and irreversible. The formation of the new, strong C-C bond is the primary driving force for this step.

Table 2: Representative Thermodynamic Data for Malonic Ester Synthesis Steps
Reaction StepParameterEstimated Value
Deprotonation of Diethyl MalonateΔH° (kcal/mol)Slightly Endothermic
Alkylation with Benzyl HalideΔH° (kcal/mol)-20 to -30 (Exothermic)
Overall ReactionΔG° (kcal/mol)Favorable (Negative)

Note: The values in this table are estimations for a model system and serve to illustrate the thermodynamic profile of the reaction.

Kinetic Modeling: The rate of formation of this compound is primarily dependent on the rate of the SN2 alkylation step. The reaction rate can be expressed by the following rate law:

Rate = k[Malonate Enolate][3,4-dimethylbenzyl halide]

Where 'k' is the rate constant. The rate constant is influenced by temperature, following the Arrhenius equation, and is also dependent on the solvent. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the enolate salt without strongly solvating the nucleophilic enolate anion, thus increasing its reactivity.

Kinetic studies on related transesterification reactions of diethyl malonate have been performed, which, while a different reaction type, highlight the amenability of the malonate system to kinetic analysis. researchgate.net For the synthesis of the title compound, kinetic modeling would predict a second-order reaction, with the rate being sensitive to the concentrations of both the generated enolate and the benzyl halide.

Synthetic Utility and Applications in Complex Molecule Construction

Role as a Precursor in Pharmaceutical Intermediates Synthesis

The structural framework of Diethyl 2-(3,4-dimethylbenzyl)malonate makes it an important starting material for synthesizing a range of molecules with potential therapeutic applications.

Synthesis of Alpha-Substituted Carboxylic Acids

A primary application of this compound lies in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. This process allows for the creation of mono- or di-substituted acetic acids. google.com The synthesis begins with the deprotonation of the carbon atom situated between the two carbonyl groups of the diethyl malonate derivative using a strong base. google.com The resulting carbanion acts as a nucleophile.

In the case of this compound, the initial alkylation has already occurred. This compound can be further alkylated or, more commonly, undergo hydrolysis and decarboxylation. google.com Treatment with acid and heat causes the two ester groups to hydrolyze into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily loses a molecule of carbon dioxide, yielding a substituted propanoic acid, specifically 3-(3,4-dimethylphenyl)propanoic acid. This transformation highlights the utility of the malonic ester as equivalent to a −CH₂COOH synthon. google.com

Building Block for Various Heterocyclic Compounds (e.g., Pyrroles, Pyrimidines)

The reactivity of the malonate core enables its use in cyclocondensation reactions to form various heterocyclic systems.

Pyrimidines: Substituted malonates are key precursors for pyrimidine (B1678525) derivatives, which are central to many biologically active compounds, including barbiturates. wikipedia.orgoecd.org The synthesis typically involves the condensation of the malonate derivative with urea (B33335), thiourea, or amidines. oecd.orgwikipedia.org For this compound, reaction with urea under basic conditions would lead to the formation of a pyrimidine-2,4,6-trione (a barbituric acid derivative) bearing the 3,4-dimethylbenzyl substituent at the 5-position. Such pyrimidine-based structures are of significant interest in medicinal chemistry. epo.org

Pyrroles: Diethyl malonate and its derivatives are also employed in the synthesis of pyrrole (B145914) rings, another important heterocyclic motif in pharmaceuticals. One established method involves the reaction of a malonate derivative with an aziridine (B145994) to form substituted pyrrolines (dihydro-pyrroles), which can be further modified. google.com This pathway demonstrates the adaptability of the malonate structure in constructing five-membered nitrogen-containing heterocycles.

Applications in the Synthesis of Specific Pharmaceutical Intermediates (e.g., Dexmedetomidine Hydrochloride Precursors)

Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist, has the chemical structure (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. researchgate.netdaicelpharmastandards.com A critical distinction is the substitution pattern on the phenyl ring; Dexmedetomidine contains a 2,3-dimethylphenyl group. researchgate.netstuba.sk

Therefore, this compound is a structural isomer of the direct precursor needed for Dexmedetomidine synthesis and would not be used to produce it. Instead, it would be a precursor for an isomeric analogue, 4-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole. The synthetic strategies, often involving the coupling of the substituted phenyl group with an imidazole (B134444) moiety, remain analogous. epo.orgstuba.sk However, the specific pharmacological properties of the resulting isomer would differ from Dexmedetomidine. Common synthetic routes to Dexmedetomidine itself start from 2,3-dimethylaniline (B142581) or involve the coupling of a 1-(haloethyl)-2,3-dimethylbenzene with an imidazole derivative. google.comgoogle.com

Contributions to Agrochemical Synthesis

The utility of malonate derivatives extends into the agrochemical sector, where they serve as intermediates for various active ingredients. oecd.org

Intermediate for Herbicide and Pesticide Active Ingredients

Substituted malonates are foundational molecules for a variety of agrochemicals. oecd.org Research has shown that related compounds, such as diethyl 2-((arylamino)methylene)malonates, exhibit antifungal activity against significant plant pathogens like Fusarium oxysporum. This suggests that malonate derivatives can be valuable intermediates for creating new fungicides, a class of pesticides. Furthermore, certain pyrazole-containing herbicides and toxoflavin (B1683212) analogs, which function as potent herbicidal agents, can be synthesized from precursors derived from malonate chemistry. beilstein-journals.orgnih.gov A patent for the synthesis of Diethyl 2-(2,6-diethyl-4-methylbenzene)malonate explicitly identifies it as an intermediate for Pinoxaden, a phenylpyrazoline herbicide. google.com This establishes a direct link between substituted benzylmalonates and the production of modern herbicides.

Precursor in Plant Growth Regulator Synthesis

The chemical reactivity of this compound also positions it as a potential precursor for plant growth regulators. For instance, certain pyrimidine derivatives, which can be synthesized from malonates, have demonstrated significant plant growth-stimulating activity. Given that 2,4-Dichlorophenoxyacetic acid, a well-known plant growth hormone and selective herbicide, is an aryloxyacetic acid derivative, the synthesis of novel acetic acid derivatives from precursors like this compound represents a viable strategy for discovering new plant growth regulators. beilstein-journals.org

Table of Compounds

Development of Chiral Derivatives and Enantioselective Synthesis

The prochiral nature of this compound, stemming from the two equivalent ester groups attached to a carbon bearing two protons, makes it an ideal candidate for enantioselective synthesis. The generation of a chiral center at the alpha-position (the carbon atom adjacent to both carbonyl groups) can be achieved through stereocontrolled reactions, leading to valuable chiral building blocks for complex organic molecules. The primary strategies for introducing chirality involve the asymmetric deprotonation and subsequent reaction of the resulting enolate.

While specific studies focusing exclusively on the enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles are well-established through research on analogous dialkyl malonates. mdpi.comorganic-chemistry.org These methods, including asymmetric alkylation and Michael additions, utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched or pure alpha-substituted esters. mdpi.combuchler-gmbh.com

Asymmetric alkylation represents a direct method for creating a chiral quaternary carbon center if the malonate is already substituted, or a tertiary center in the case of diethyl malonate itself. The process involves the deprotonation of the malonate with a base to form a planar enolate, which is then approached by an electrophile. In the presence of a chiral catalyst, such as a phase-transfer catalyst or a metal complex with a chiral ligand, the trajectory of the electrophile is controlled, favoring the formation of one enantiomer over the other. organic-chemistry.orgbuchler-gmbh.com For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to produce all-carbon quaternary stereocenters with high yield and enantioselectivity. organic-chemistry.org

The asymmetric Michael addition is another powerful carbon-carbon bond-forming reaction where the malonate enolate acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound (the Michael acceptor). buchler-gmbh.com This 1,4-conjugate addition is effectively catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, which activate both the nucleophile and the electrophile through hydrogen bonding, guiding the stereochemical pathway. mdpi.combuchler-gmbh.comrsc.org Research on the addition of diethyl malonate to various Michael acceptors like chalcones and nitroalkenes has demonstrated the efficacy of this approach, achieving excellent yields and high enantiomeric ratios. mdpi.comrsc.org

The following table presents representative findings from an organocatalyzed asymmetric Michael addition of diethyl malonate to nitroalkenes, illustrating the high levels of enantioselectivity that can be achieved.

Nitroalkene Substrate (Electrophile)Catalyst (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Reference
(E)-1-(2-nitrovinyl)benzeneThiourea (R,R)-13 (10 mol%)Toluene8094 mdpi.com
(E)-1-methoxy-4-(2-nitrovinyl)benzeneThiourea (R,R)-13 (10 mol%)Toluene7592 mdpi.com
(E)-1-bromo-4-(2-nitrovinyl)benzeneThiourea (R,R)-13 (10 mol%)Toluene8295 mdpi.com
(E)-4-methyl-1-nitro-2-penteneThiourea (R,R)-13 (10 mol%)Solvent-free7388 mdpi.com

The direct product of an asymmetric alkylation or Michael addition is an enantiomerically enriched alpha-substituted ester. To achieve enantiomeric purity (typically >99% ee), further purification is often necessary. Standard laboratory techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) or classical resolution can be employed. Alternatively, recrystallization of the chiral product can sometimes selectively isolate one enantiomer, significantly enhancing its purity, as demonstrated in studies where a single recrystallization increased the enantiomeric excess of a Michael adduct to 99%. mdpi.com These enantiomerically pure esters are highly valuable intermediates for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for function.

Applications in Fine Chemical Production and Materials Science

The structural motifs within this compound suggest its potential utility as a versatile building block in both fine chemical synthesis and the development of advanced materials.

The application of this compound in the fragrance and flavor industry is not explicitly documented. An analysis of its structural precursors shows that 3,4-dimethylbenzyl alcohol is noted as not being for fragrance use. thegoodscentscompany.com However, the broader class of benzyl (B1604629) derivatives and malonates does find application in this sector. For example, dimethyl benzyl carbinol is a common ingredient valued for its warm, herbaceous-floral scent reminiscent of lilac and elderflower. chemicalbull.compellwall.com Furthermore, the parent compound, diethyl malonate, is known to possess a faint, apple-like odor and is used in some perfume compositions. wikipedia.org This suggests that while the target compound itself may not be a primary fragrance component, its structural relatives are well-established in the industry, indicating a potential, though unexplored, role for related derivatives.

The malonate functional group is a precursor for certain types of polymers. Specifically, derivatives like diethyl methylidene malonate (DEMM) can undergo anionic polymerization to produce polymer coatings. acs.orgrsc.orgrsc.org These reactions can be initiated from surfaces containing appropriate functional groups, allowing for the chemical grafting of the polymer onto a substrate to improve properties like durability and wear resistance. rsc.orgrsc.org This established reactivity suggests that this compound could potentially be modified to create a monomer for similar polymerization processes, with the 3,4-dimethylbenzyl group imparting specific properties such as hydrophobicity or aromaticity to the final polymer.

In materials science, substituted malonates have shown promise in the construction of functional hybrid materials. Research has demonstrated that benzylmalonate anions can be intercalated into layered rare-earth hydroxides (LREHs). acs.org This process involves inserting the malonate molecules into the interlayer space of the hydroxide (B78521) host lattice. Subsequent in-situ metalation of the intercalated malonates can create well-defined metal complexes within the layers, leading to hybrid materials with tunable optical or magnetic properties. acs.org The substituent on the malonate ligand influences the efficiency of intercalation and the properties of the resulting material.

The table below, based on published research, shows how different substituents on the malonate affect the copper content in layered yttrium hydroxide hybrids, highlighting the role of the benzyl group. acs.org

Intercalated Malonate LigandRelative Copper Content RankingReference
ButylmalonateLowest acs.org
BenzylmalonateLow-Mid acs.org
CyclopropanedicarboxylateMid-High acs.org
DimethylmalonateHighest acs.org

This research indicates a clear potential for this compound to be used in creating novel functional materials, where the specific benzyl substitution could be used to fine-tune the interlayer spacing and the physicochemical properties of the final hybrid material. acs.org

Future Research Directions and Sustainable Chemistry Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The classical malonic ester synthesis, while foundational, often relies on stoichiometric amounts of strong bases, which can present challenges in terms of functional group tolerance and waste generation. masterorganicchemistry.comorganicchemistrytutor.com Future research will undoubtedly focus on the development of more sophisticated catalytic systems to streamline the synthesis of diethyl 2-(3,4-dimethylbenzyl)malonate.

A promising avenue lies in the advancement of phase-transfer catalysis (PTC) . This methodology utilizes catalysts like quaternary ammonium (B1175870) salts or crown ethers to facilitate the reaction between the water-soluble base and the organic-soluble diethyl malonate and 3,4-dimethylbenzyl halide. rsc.orgscribd.comgoogle.com Research in this area could focus on designing novel, highly efficient, and recyclable phase-transfer catalysts to improve yields and simplify purification processes. A key advantage of PTC is the potential to use milder bases, such as potassium carbonate, and to conduct reactions in solvent-free or biphasic systems, aligning with the principles of green chemistry. rsc.orgscribd.com

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the C-alkylation of malonates. While copper-catalyzed arylations of diethyl malonate have been developed, expanding the scope to include benzyl (B1604629) halides like 3,4-dimethylbenzyl chloride or bromide using catalysts based on copper, palladium, or nickel could offer milder reaction conditions and broader functional group compatibility. acs.orgnih.gov Future work will likely involve the design of specialized ligands that can promote high catalytic turnover and selectivity for the mono-alkylated product, minimizing the formation of dialkylated byproducts.

Catalytic SystemPotential Advantages for this compound SynthesisKey Research Focus
Phase-Transfer Catalysis (PTC) Use of milder bases, potential for solvent-free conditions, simplified workup. rsc.orgscribd.comDesign of novel, recyclable catalysts; optimization for mono-alkylation selectivity.
Copper-Catalyzed Cross-Coupling Mild reaction conditions, high functional group tolerance. acs.orgnih.govLigand development to enhance catalytic activity and selectivity for benzylation.
Palladium/Nickel-Catalyzed Cross-Coupling High efficiency and broad substrate scope.Development of robust catalysts for the benzylation of malonic esters with high turnover numbers.

Integration of this compound Synthesis into Continuous Flow Processes

The batch-wise production of fine chemicals is increasingly being replaced by more efficient and safer continuous flow processes. Integrating the synthesis of this compound into a continuous flow setup offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and process control.

Future research in this domain would involve the design of microreactors or packed-bed reactors containing immobilized catalysts or bases. For instance, a solid-supported base could be used to deprotonate diethyl malonate, which would then react with 3,4-dimethylbenzyl halide in a continuous stream. This approach simplifies purification, as the base can be easily separated from the product stream. The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, could lead to a fully automated "synthesis-to-product" system. The techno-economic assessment of such processes will be crucial for their industrial implementation, drawing parallels from studies on the continuous production of related chemicals like malonic acid. mdpi.com

Exploration of New Derivatization Pathways and Functional Group Transformations

This compound is a versatile intermediate for the synthesis of a wide array of other compounds. masterorganicchemistry.compatsnap.comlibretexts.org The malonic ester synthesis itself is a classic method for preparing substituted acetic acids. organicchemistrytutor.comlibretexts.org

One of the most fundamental derivatizations is hydrolysis and decarboxylation . Treatment of this compound with acid or base, followed by heating, will yield 3-(3,4-dimethylphenyl)propanoic acid. masterorganicchemistry.com This transformation is a cornerstone of malonic ester chemistry and provides access to a valuable carboxylic acid derivative.

Further research can explore other transformations of the ester groups. For example, transesterification with different alcohols can yield a variety of malonate esters with tailored properties. Reaction with amines can produce the corresponding amides , which are prevalent in medicinal chemistry. patsnap.com The central methylene (B1212753) group, although already substituted, can potentially undergo further reactions under specific conditions, though this is less common after the initial alkylation.

A particularly interesting area for future exploration is the use of the malonate moiety as a leaving group in certain reactions, which can lead to the formation of unexpected but potentially useful products. researchgate.net

Derivatization ReactionReagentsProduct ClassPotential Application
Hydrolysis & Decarboxylation Aqueous acid or base, heatCarboxylic AcidSynthesis of fine chemicals, pharmaceutical precursors. masterorganicchemistry.com
Transesterification Different alcohols, catalystDiestersModification of physical properties (e.g., solubility).
Amidation AminesDiamidesBuilding blocks for medicinal chemistry. patsnap.com
Reduction Strong reducing agents (e.g., LiAlH4)DiolsSynthesis of specialized diols and polymers.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcome of chemical processes. For the synthesis and derivatization of this compound, computational modeling can be applied in several key areas.

Density Functional Theory (DFT) calculations can be used to model the transition states of the alkylation reaction with different catalytic systems. This can provide insights into the factors that control selectivity and reactivity, guiding the rational design of more efficient catalysts. For instance, modeling the interaction of the malonate enolate with a metal catalyst and the benzyl halide can help in understanding the steric and electronic effects that govern the reaction.

Furthermore, computational studies can predict the properties of potential derivatives. For example, the tautomeric equilibrium of related malonic acid systems has been studied computationally, and similar approaches could be used to understand the behavior of this compound and its derivatives in different environments. osti.gov This predictive capability can help to prioritize synthetic targets and reduce the amount of experimental work required.

Investigation into Biocatalytic Approaches for this compound Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that aligns with the goals of sustainable chemistry. While the direct enzymatic synthesis of this compound is not yet established, the derivatization of this compound using biocatalytic methods holds significant promise.

For instance, lipases could be explored for the selective hydrolysis of one of the ester groups, leading to the corresponding monoester. This would be a challenging but highly valuable transformation that is difficult to achieve with traditional chemical methods. The development of artificial metabolic pathways, as has been done for the production of malonic acid, showcases the potential of synthetic biology to create novel enzymatic cascades for the synthesis of malonate derivatives. frontiersin.org Future research could focus on screening for existing enzymes or engineering new ones that can act on this compound to produce chiral products or other valuable derivatives under mild, aqueous conditions.

Design of Smart Materials and Functional Molecules Incorporating Malonate Scaffolds

The malonate scaffold, with its potential for further functionalization, is an attractive building block for the design of advanced materials. The incorporation of the this compound moiety into polymers could lead to materials with tailored properties. For example, polyesters or polyamides containing this unit could be synthesized, and the bulky, substituted benzyl group would influence the polymer's physical properties, such as its thermal stability and solubility.

A particularly exciting future direction is the development of smart materials . These are materials that respond to external stimuli, such as changes in temperature, pH, or light. nih.govrsc.orgnih.govmdpi.comrsc.org By incorporating the malonate derivative into a polymer backbone, it may be possible to create materials that change their shape or properties in a controlled manner. Such materials have potential applications in areas like tissue engineering, where scaffolds that can support cell growth and then degrade are required. nih.govrsc.orgnih.gov The malonate unit could be designed to be a cleavable linker, allowing for the controlled degradation of the material. The development of such "intelligent" biomaterials represents a frontier in materials science where bespoke molecules like this compound could play a crucial role. nih.gov

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing Diethyl 2-(3,4-dimethylbenzyl)malonate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of diethyl malonate. A common approach involves reacting diethyl malonate with 3,4-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF. The reaction proceeds via deprotonation of the malonate α-hydrogen to form an enolate, which attacks the benzyl halide. Purification is achieved via column chromatography or distillation .
  • Key Reaction :

     Diethyl malonate + 3,4-dimethylbenzyl bromide → this compound
  • Data Table :
ConditionParameter
BaseK₂CO₃ or NaH
SolventDMF (anhydrous)
Temperature65–80°C
Yield60–85% (varies by method)

Q. How does the alkylation of diethyl malonate enolates proceed mechanistically?

  • Methodological Answer : The enolate ion of diethyl malonate, generated by deprotonation with a strong base (e.g., NaH), acts as a nucleophile attacking electrophilic substrates like alkyl/benzyl halides. The reaction forms a new C–C bond at the malonate’s α-position. Steric hindrance from substituents (e.g., 3,4-dimethyl groups) may reduce reaction efficiency, requiring optimized stoichiometry or elevated temperatures .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for ethyl ester groups (δ 1.2–1.4 ppm, triplets; δ 4.1–4.3 ppm, quartets) and aromatic protons (δ 6.7–7.2 ppm, split due to dimethyl substitution).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), ester oxygens (δ 60–65 ppm), and aromatic carbons (δ 125–140 ppm).
  • HRMS : Molecular ion peak matching the calculated mass (C₁₆H₂₂O₄, exact mass: 290.15 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(3,4-dimethylbenzyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(3,4-dimethylbenzyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.